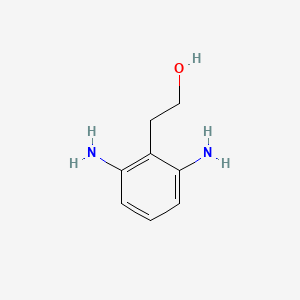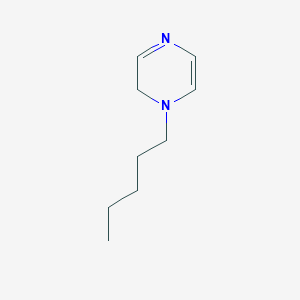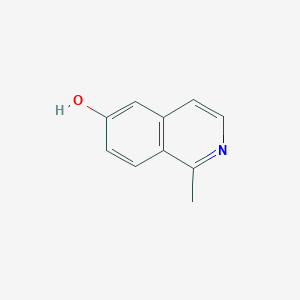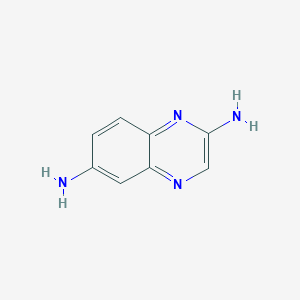
5-cyclopropoxypyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-シクロプロポキシピリダジン-3(2H)-オンは、シクロプロポキシ基が置換されたピリダジン環を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
5-シクロプロポキシピリダジン-3(2H)-オンの合成は、一般的に適切な前駆体の環化縮合を伴います。 一般的な方法の1つは、3,4-置換5-アミノピラゾールと非対称1,3-ジカルボニル化合物を酢酸またはトリフルオロ酢酸の存在下で反応させる方法です 。酸の選択は、反応の区域選択性に影響を与え、異なる異性体の生成物を生じさせます。
工業生産方法
5-シクロプロポキシピリダジン-3(2H)-オンの具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチは、実験室規模の合成方法をスケールアップすることになります。これには、収率と純度を高めるために、温度、溶媒、触媒などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
5-シクロプロポキシピリダジン-3(2H)-オンは、次のようなさまざまな化学反応を起こすことができます。
酸化: 化合物は、追加の官能基を導入するために酸化することができます。
還元: 還元反応は、ピリダジン環またはシクロプロポキシ基を修飾するために使用できます。
置換: 求核性または求電子置換反応は、ピリダジン環に新しい置換基を導入することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤または求電子剤が含まれます。反応条件は、一般的に、目的の変換を促進するために、制御された温度と適切な溶媒の使用を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はピリダジン環にアルキル基またはアリール基を導入する可能性があります。
科学研究への応用
5-シクロプロポキシピリダジン-3(2H)-オンは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。
生物学: 化合物の独特の構造は、生物学的相互作用と潜在的な治療効果を研究するための候補となります。
医学: その薬理学的特性の研究は、新薬の開発につながる可能性があります。
産業: その化学的特性は、新素材または化学プロセスの開発に利用される可能性があります。
科学的研究の応用
5-cyclopropoxypyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
作用機序
5-シクロプロポキシピリダジン-3(2H)-オンがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、さまざまな生化学的経路に影響を与える可能性があります。関与する正確な分子標的と経路を解明するには、さらなる研究が必要です。
類似化合物との比較
類似化合物
5-ジフルオロメチルピラゾロ[1,5-a]ピリミジン: この化合物は、異なる置換基を持つ類似の複素環式構造を共有しています。
2-(ピリジン-2-イル)ピリミジン誘導体: これらの化合物は、ピリミジン環も特徴としており、その生物学的活性について研究されてきました.
独自性
5-シクロプロポキシピリダジン-3(2H)-オンは、シクロプロポキシ基の存在によって独特であり、これは他の類似の複素環式化合物と比較して異なる化学的および生物学的特性を付与することができます。
特性
CAS番号 |
1346697-81-1 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC名 |
4-cyclopropyloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H8N2O2/c10-7-3-6(4-8-9-7)11-5-1-2-5/h3-5H,1-2H2,(H,9,10) |
InChIキー |
YDLQAYPFRUNZOM-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)

![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)


